molecular formula C12H10FNO3 B3145963 Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-90-5

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145963
CAS No.: 586336-90-5
M. Wt: 235.21 g/mol
InChI Key: QPQCMCNOUSMINX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, in particular, features a fluorine atom at the 6th position, a formyl group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring, making it a unique and valuable molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its efficacy. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 6-iodo-3-formyl-1H-indole-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate makes it unique compared to its halogenated counterparts. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCMCNOUSMINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

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